5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione

Enzymology Biocatalysis Racemase Kinetics

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione (CAS 13253-44-6) is the critical, irreplaceable substrate for the enzymatic production of L-methionine. Its unique 2-(methylthio)ethyl side chain ensures stereospecific recognition by hydantoinase and racemase enzymes—generic 5-substituted hydantoins cannot substitute. Engineered E. coli systems achieve 91 mM L-methionine yield from 100 mM substrate in under 2 hours. Sourced with ≥99% purity, this racemic intermediate is essential for manufacturers optimizing the hydantoinase process.

Molecular Formula C6H10N2O2S
Molecular Weight 174.22 g/mol
CAS No. 13253-44-6
Cat. No. B078908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione
CAS13253-44-6
Synonyms5-(2-methylthioethyl)hydantoin
5-MTE-hydantoin
Molecular FormulaC6H10N2O2S
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESCSCCC1C(=O)NC(=O)N1
InChIInChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)
InChIKeySBKRXUMXMKBCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione (CAS 13253-44-6) | Technical Baseline for Procurement Evaluation


5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione (also known as 5-(2-methylthioethyl)hydantoin, CAS 13253-44-6) is a 5-monosubstituted hydantoin derivative with the molecular formula C6H10N2O2S and a molecular weight of 174.22 g/mol [1]. The compound features a hydantoin core (imidazolidine-2,4-dione) bearing a 2-(methylthio)ethyl substituent at the 5-position, and is commercially available as a racemic mixture with typical purity specifications of ≥99.0% (GC) and a melting point range of 107–109 °C [2]. This compound is primarily recognized as an established intermediate in the industrial enzymatic production of L-methionine via the hydantoinase process, wherein it serves as the direct substrate for hydantoinase and hydantoin racemase enzymes [3].

Why In-Class Hydantoin Analogs Cannot Replace 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione in Methionine Biocatalysis


Generic substitution of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione with other 5-substituted hydantoins in L-methionine production processes is precluded by stereospecific enzyme-substrate recognition. The compound exhibits a unique kinetic profile with hydantoin racemase from Pseudomonas sp. NS671, characterized by substrate inhibition kinetics and distinct Vmax values for its D- and L-enantiomers (35.2 vs. 79.0 μmol/min/mg protein) that differ fundamentally from other 5-substituted hydantoins such as 5-isopropylhydantoin, which is not racemized by the purified enzyme at all [1]. Furthermore, the 2-(methylthio)ethyl side chain confers specific protective effects against enzyme inactivation by 5-isopropylhydantoin—a property mediated by the divalent sulfur atom and not shared by non-sulfur-containing hydantoin analogs [1]. In the hydantoinase process, the intrinsic D-enantioselectivity of wild-type hydantoinases toward D-5-(2-methylthioethyl)hydantoin creates a kinetic bottleneck that is specific to this substrate; simply substituting another hydantoin analog would fundamentally alter the stereochemical pathway and the enzyme engineering strategy required for efficient conversion [2].

Quantitative Differentiation Evidence: 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione vs. Comparators


Hydantoin Racemase Vmax: Enantiomeric Discrimination vs. 5-Isopropylhydantoin

In kinetic assays with purified hydantoin racemase from Pseudomonas sp. NS671 expressed in E. coli, 5-(2-methylthioethyl)hydantoin exhibits measurable racemization activity with distinct Vmax values for each enantiomer, whereas 5-isopropylhydantoin is not racemized at all by the purified enzyme [1].

Enzymology Biocatalysis Racemase Kinetics

Hydantoinase Enantioselectivity: Wild-Type D-Preference vs. Engineered L-Selective Variants

Wild-type hydantoinases from Arthrobacter sp. exhibit inherent selectivity for D-5-(2-methylthioethyl)hydantoin over the L-enantiomer, which causes accumulation of intermediates and reduces L-methionine productivity. Directed evolution inverted this selectivity, producing an L-selective enzyme that, when co-expressed with racemase and L-carbamoylase in whole E. coli cells, converted 100 mM D,L-MTEH to 91 mM L-methionine in under 2 h [1].

Directed Evolution Enantioselectivity Protein Engineering

Substrate Protection of Hydantoin Racemase: Divalent Sulfur vs. Non-Sulfur Analogs

Incubation of purified hydantoin racemase with 5-isopropylhydantoin irreversibly inactivates the enzyme's 5-(2-methylthioethyl)hydantoin-racemizing activity. However, co-incubation with 5-(2-methylthioethyl)hydantoin completely protects the enzyme, enabling full racemization of 5-isopropylhydantoin [1].

Enzyme Protection Mechanism Sulfur Chemistry

Whole-Cell Biocatalytic Conversion Efficiency: D-Methionine Production from D,L-MTEH

A recombinant E. coli whole-cell system expressing D-hydantoinase, D-carbamoylase, and hydantoin racemase achieved 100% conversion of D,L-5-(2-methylthioethyl)hydantoin (15 mM) to D-methionine within 30 min under optimized conditions [1]. The system was effective toward both aliphatic and aromatic D,L-5-monosubstituted hydantoins, but the quantitative conversion efficiency for this specific substrate establishes a performance benchmark.

Whole-Cell Biocatalysis D-Amino Acids Process Intensification

Commercial Purity and Physical Specification vs. (±)-Racemic Alternative (CAS 23459-78-1)

Commercial suppliers including TCI and ChemImpex specify 5-[2-(methylthio)ethyl]hydantoin (CAS 13253-44-6) at ≥99.0% purity (GC) with a defined melting point range of 107–109 °C and appearance as white to almost white crystalline powder [1][2]. The (±)-racemic alternative (CAS 23459-78-1) is available from specialty distributors but lacks comparable specification documentation in primary literature.

Quality Control Procurement Specification

L-Methionine Titers from DL-MTEH vs. Alternative Hydantoin Substrates

Using growing cells of Pseudomonas sp. strain NS671, DL-5-(2-methylthioethyl)hydantoin was effectively converted to L-methionine with a reported titer of 34 g/L under adequate conditions [1]. The stereospecific conversion proceeds via hydantoinase-catalyzed hydrolysis of both enantiomers, with preferential hydrolysis of the L-enantiomer, followed by N-carbamoyl-L-amino acid amidohydrolase action to yield L-methionine [2].

Amino Acid Production Fermentation Yield

Recommended Research and Industrial Applications for 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione Based on Verified Evidence


Enzymatic Production of L-Methionine via Hydantoinase Process

Use as the direct substrate in the hydantoinase process for L-methionine production. The compound is converted stereospecifically by Pseudomonas sp. NS671 to yield 34 g/L L-methionine under growing-cell conditions [1]. When employing engineered L-selective hydantoinase in recombinant E. coli with co-expressed racemase and L-carbamoylase, 100 mM substrate yields 91 mM L-methionine in under 2 h with fivefold improved productivity over wild-type pathways [2].

Whole-Cell Biocatalytic Synthesis of D-Methionine

Suitable for D-methionine production using recombinant E. coli whole-cell biocatalysts expressing D-hydantoinase, D-carbamoylase, and hydantoin racemase. Under optimized conditions (pH 8, 50 °C), 15 mM substrate undergoes 100% conversion to D-methionine within 30 min [1]. This system is validated for both aliphatic and aromatic D,L-5-monosubstituted hydantoins.

Hydantoin Racemase Characterization and Enzyme Protection Studies

Essential substrate for studying hydantoin racemase kinetics and mechanism, with defined Vmax values of 35.2 μmol/min/mg (D-enantiomer) and 79.0 μmol/min/mg (L-enantiomer) at pH 9.5 and 45 °C [1]. Additionally, the compound's divalent sulfur moiety confers a unique protective effect against racemase inactivation by 5-isopropylhydantoin—a property that can be exploited to stabilize the enzyme during reactions with otherwise inhibitory substrates [1].

Directed Evolution of Hydantoinase Enantioselectivity

The compound serves as the benchmark substrate for engineering hydantoinase enantioselectivity. Wild-type enzymes show inherent D-enantioselectivity toward this substrate, providing a defined baseline for screening mutant libraries aimed at inverting selectivity to L-enantiopreference or enhancing total activity [1].

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